![molecular formula C8H15NO B2832941 6-Oxaspiro[3.5]nonan-9-amine CAS No. 1545354-26-4](/img/structure/B2832941.png)
6-Oxaspiro[3.5]nonan-9-amine
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Overview
Description
6-Oxaspiro[3.5]nonan-9-amine is a chemical compound with the CAS Number: 1545354-26-4 . It has a molecular weight of 141.21 . The compound is in liquid form .
Molecular Structure Analysis
The molecular structure of 6-Oxaspiro[3.5]nonan-9-amine contains a total of 26 bonds, including 11 non-H bonds, 1 four-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
6-Oxaspiro[3.5]nonan-9-amine is a liquid . It has a molecular weight of 141.21 . The compound should be stored at a temperature of -10 degrees .Scientific Research Applications
Enantioselective Electrocatalytic Oxidation
Electrocatalytic oxidation of racemic amines, which contain a chiral center α to the amino group, including structures similar to 6-Oxaspiro[3.5]nonan-9-amine, has been studied. These processes yield mixtures of carbonyl compounds and amines with high current efficiency and enantiopurity, indicating potential applications in selective synthesis and chemical transformations (Kashiwagi et al., 1999).
Synthesis of Spiroaminals
Spiroaminals, including structures like 6-Oxaspiro[3.5]nonan-9-amine, play a crucial role in natural and synthetic products with significant biological activities. Various strategies for the synthesis of these compounds have been explored, highlighting their importance in medicinal chemistry and drug design (Sinibaldi & Canet, 2008).
Heterocyclic Carbohydrazides Synthesis
Research into the synthesis of heterocyclic carbohydrazides and related compounds, utilizing frameworks similar to 6-Oxaspiro[3.5]nonan-9-amine, has demonstrated potential anticancer activity. These studies underline the importance of such compounds in the development of new therapeutic agents (Mansour et al., 2003).
Inhibitors of Soluble Epoxide Hydrolase
A spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold, closely related to 6-Oxaspiro[3.5]nonan-9-amine, was explored for designing inhibitors of soluble epoxide hydrolase (sEH). These compounds show promise as therapeutic agents for cardiovascular disease, inflammation, and pain due to their excellent solubility, low lipophilicity, and high oral bioavailability (Lukin et al., 2018).
Antimycobacterial Agents
Amines and cyclic ketones were converted into 1-thia-4-azaspiro compounds, demonstrating potential as antimycobacterial agents. This research suggests a new avenue for developing treatments against mycobacterial infections, leveraging the structural complexity of spiro compounds (Srivastava et al., 2005).
Safety and Hazards
The safety information for 6-Oxaspiro[3.5]nonan-9-amine includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it is represented by the pictograms GHS05, GHS07 .
properties
IUPAC Name |
6-oxaspiro[3.5]nonan-9-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-2-5-10-6-8(7)3-1-4-8/h7H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKSVCPRNITCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxaspiro[3.5]nonan-9-amine | |
CAS RN |
1545354-26-4 |
Source
|
Record name | 6-oxaspiro[3.5]nonan-9-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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